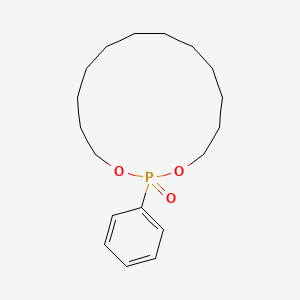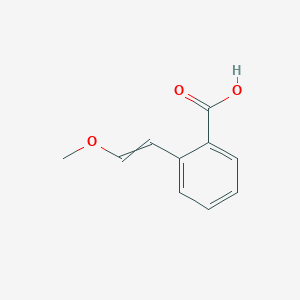
N-(2,4-Dinitrophenyl)-L-alanyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Dinitrophenyl)-L-alanyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithinamide is a complex organic compound that features a 2,4-dinitrophenyl group attached to a peptide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dinitrophenyl)-L-alanyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithinamide typically involves the stepwise assembly of the peptide chain followed by the introduction of the 2,4-dinitrophenyl group. The peptide chain can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. After the peptide chain is assembled, the 2,4-dinitrophenyl group is introduced through a nucleophilic substitution reaction, where the amino group of the peptide reacts with 2,4-dinitrochlorobenzene .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-Dinitrophenyl)-L-alanyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithinamide can undergo various chemical reactions, including:
Oxidation: The nitro groups in the 2,4-dinitrophenyl moiety can be reduced to amino groups under appropriate conditions.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The peptide chain can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amino derivatives .
Aplicaciones Científicas De Investigación
N-(2,4-Dinitrophenyl)-L-alanyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithinamide has several applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a probe for studying peptide interactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mecanismo De Acción
The mechanism of action of N-(2,4-Dinitrophenyl)-L-alanyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithinamide involves its interaction with specific molecular targets. The 2,4-dinitrophenyl group can act as a chromophore, allowing the compound to be used in spectrophotometric assays. Additionally, the peptide chain can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupling agent.
2,4-Dinitroanisole: Used in the synthesis of dyes and explosives.
Uniqueness
N-(2,4-Dinitrophenyl)-L-alanyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithinamide is unique due to its combination of a 2,4-dinitrophenyl group with a peptide chain, which imparts specific chemical and biological properties not found in simpler dinitrophenyl compounds .
Propiedades
Número CAS |
166535-24-6 |
|---|---|
Fórmula molecular |
C24H38N10O8 |
Peso molecular |
594.6 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-(2,4-dinitroanilino)propanoyl]amino]propanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C24H38N10O8/c1-12(2)10-18(23(38)31-17(20(25)35)6-5-9-28-24(26)27)32-22(37)14(4)30-21(36)13(3)29-16-8-7-15(33(39)40)11-19(16)34(41)42/h7-8,11-14,17-18,29H,5-6,9-10H2,1-4H3,(H2,25,35)(H,30,36)(H,31,38)(H,32,37)(H4,26,27,28)/t13-,14-,17-,18-/m0/s1 |
Clave InChI |
LDWKNOOLIMFGIT-USJZOSNVSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C)NC(=O)C(C)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


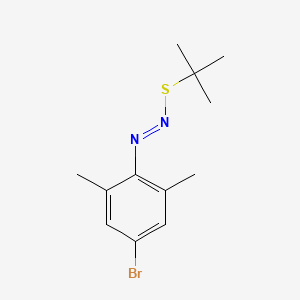
![N-Acetyl-S-[1,1,3,3,3-pentafluoro-2-(fluoromethoxy)propyl]-L-cysteine](/img/structure/B14261413.png)
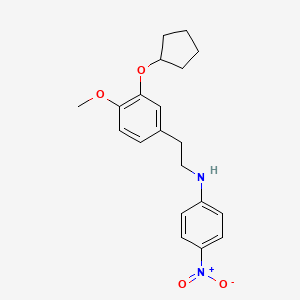
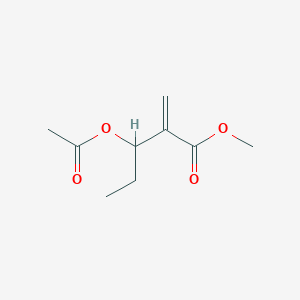
amino]-](/img/structure/B14261426.png)
![2-{[(1S)-1-phenylethyl]amino}-isonicotinonitrile](/img/structure/B14261442.png)
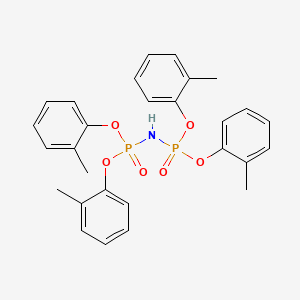
![Trimethyl[3-(naphthalen-1-yl)prop-2-en-1-yl]silane](/img/structure/B14261450.png)
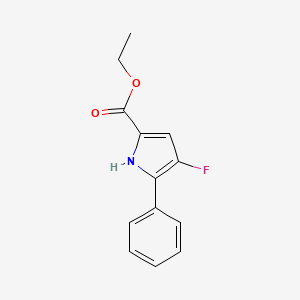
![(E,E)-N,N'-(4-Methyl-1,2-phenylene)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14261458.png)
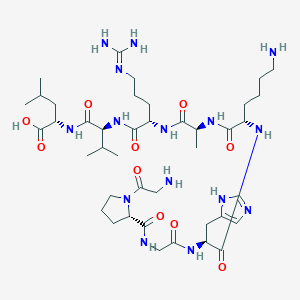
![N-(2,6-dimethylpiperidin-4-yl)-N-[4-[(2,6-dimethylpiperidin-4-yl)-formylamino]butyl]formamide](/img/structure/B14261461.png)
